An In-depth Technical Guide on the Core Chemical Structure and Properties of Laetrile
An In-depth Technical Guide on the Core Chemical Structure and Properties of Laetrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laetrile, often erroneously referred to as vitamin B-17, is a semi-synthetic derivative of amygdalin (B1666031), a naturally occurring cyanogenic glycoside.[1][2] Amygdalin is found in the seeds of various fruits from the Rosaceae family, such as apricots, bitter almonds, peaches, and plums.[3][4] For decades, laetrile and amygdalin have been subjects of controversy and scientific investigation regarding their purported anti-cancer properties.[5] This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for researchers and drug development professionals.
Chemical Structure and Nomenclature
Laetrile and amygdalin, while often used interchangeably, are distinct chemical entities. Amygdalin is a diglucoside, whereas laetrile is a monoglucoside, synthesized from amygdalin via hydrolysis.
Amygdalin
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IUPAC Name: (2R)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile
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Synonyms: D-Amygdalin, Mandelonitrile-β-gentiobioside, (R)-Amygdalin, Vitamin B17 (misnomer)
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Chemical Formula: C₂₀H₂₇NO₁₁
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Molecular Weight: 457.43 g/mol
Laetrile
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IUPAC Name: (2S,3S,4S,5R,6R)-6-[(R)-cyano(phenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
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Synonyms: L-mandelonitrile-β-D-glucuronide, Laevomandelonitrile glucoside, Vitamin B17 (misnomer)
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Chemical Formula: C₁₄H₁₅NO₇
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Molecular Weight: 309.27 g/mol
Physicochemical Properties
A summary of the key physicochemical properties of amygdalin and laetrile is presented in the table below, facilitating easy comparison for research and development purposes.
| Property | Amygdalin | Laetrile | References |
| Molecular Formula | C₂₀H₂₇NO₁₁ | C₁₄H₁₅NO₇ | |
| Molecular Weight ( g/mol ) | 457.43 | 309.27 | |
| Melting Point (°C) | 223–226 | 214–216 | |
| Solubility in Water | 83 g/L (25 °C) | Soluble | |
| Solubility in Ethanol (B145695) | Slightly soluble, soluble in hot ethanol | - | |
| Appearance | White crystalline powder | White powder |
Spectral Data
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of amygdalin exhibits characteristic peaks corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3150–3600 (broad) | O-H stretching (hydroxyl groups) | |
| 2885–2927 | C-H stretching (aliphatic and aromatic) | |
| ~2200 (weak) | C≡N stretching (nitrile) | |
| ~1620 | C=C stretching (aromatic ring) | |
| ~864 | C-H bending (aromatic) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of amygdalin. The spectra are typically recorded in DMSO-d₆ or D₂O.
¹H NMR (DMSO-d₆): The spectrum shows signals for the aromatic protons of the phenyl group, the anomeric protons of the two glucose units, and other sugar protons.
¹³C NMR (DMSO-d₆): The spectrum displays resonances for the carbon atoms of the phenyl ring, the nitrile group, and the two glucose moieties.
Experimental Protocols
Extraction and Purification of Amygdalin from Apricot Kernels
This protocol describes a common method for the extraction and purification of amygdalin.
Materials:
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Ground apricot kernels
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Ethanol
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Diethyl ether
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Chloroform (B151607) (for purification)
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Whatman filter paper No. 1
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Sonicator
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Rotary evaporator
Procedure:
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Extract ten grams of ground apricot kernels with 300 mL of ethanol under sonication for 15 minutes at 30°C.
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Filter the extract through Whatman filter paper No. 1.
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Evaporate the solvent completely under vacuum using a rotary evaporator.
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To the dried sample, add 50 mL of diethyl ether and vortex to precipitate the amygdalin.
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Remove the diethyl ether by decantation and dry the solid residue at 50°C overnight.
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For further purification (optional, for obtaining crystals for NMR/FTIR), wash the finely ground kernels three times with chloroform and allow to air-dry.
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Immerse the washed material in 30 mL of diethyl ether at 40°C and cool slowly for 24 hours to approximately 2°C to induce crystallization.
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After evaporation of the solvent, collect the white, pure crystals of amygdalin.
Synthesis of Laetrile from Amygdalin
Laetrile is a semi-synthetic derivative of amygdalin, typically produced by the hydrolysis of one of the glucose units from the amygdalin molecule. While detailed proprietary synthesis methods are not publicly available, the general principle involves controlled acidic or enzymatic hydrolysis.
General Principle:
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Dissolve purified amygdalin in an appropriate aqueous solvent.
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Introduce a catalyst for hydrolysis, which can be a dilute acid (e.g., hydrochloric acid) or a specific enzyme (β-glucosidase).
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Carefully control the reaction conditions (temperature, pH, and time) to favor the removal of only one glucose moiety.
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Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Once the desired conversion is achieved, neutralize the reaction mixture and purify the resulting laetrile using chromatographic techniques such as column chromatography or preparative HPLC.
High-Performance Liquid Chromatography (HPLC) Analysis of Amygdalin
This method is suitable for the quantification of amygdalin in extracts.
Instrumentation and Conditions:
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Column: C18 column (e.g., 4.6 × 250 mm, 5 µm)
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Mobile Phase: Acetonitrile/water (v/v) or Methanol/water (15:85, v/v)
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Flow Rate: 1.0 mL/min
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Detection: UV detector at 214 nm
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Injection Volume: 20 µL
Procedure:
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Prepare a stock solution of amygdalin standard in the mobile phase.
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Prepare a series of dilutions to construct a calibration curve.
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Dissolve the extracted and purified sample in the mobile phase.
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Filter all solutions through a 0.45 µm syringe filter before injection.
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Inject the standards and samples into the HPLC system and record the chromatograms.
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Quantify the amygdalin content in the samples by comparing the peak areas with the calibration curve.
Cell Viability (MTT) Assay
This assay determines the cytotoxic effects of laetrile/amygdalin on cancer cell lines.
Materials:
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Cancer cell line of interest (e.g., HeLa, MCF-7)
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96-well plates
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Complete cell culture medium
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Amygdalin/Laetrile stock solution (dissolved in a suitable solvent like DMSO or water)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or acidified isopropanol)
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Microplate reader
Procedure:
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Seed the cells into 96-well plates at a density of approximately 5 x 10⁴ cells/well and incubate for 24 hours.
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Treat the cells with various concentrations of amygdalin or laetrile (e.g., 10, 50, 100, 150, 200 µg/mL) and incubate for 24-48 hours. Include an untreated control.
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After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan (B1609692) crystals.
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Remove the medium and add the solubilization solution to dissolve the formazan crystals.
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Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Calculate the cell viability as a percentage of the untreated control.
Western Blot Analysis for Bax and Bcl-2 Expression
This protocol is used to assess the effect of amygdalin on the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.
Procedure:
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Treat cancer cells with various concentrations of amygdalin for 24 hours.
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Lyse the cells and quantify the protein concentration of the lysates.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
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Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
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Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Quantify the band intensities and normalize to the loading control to determine the relative expression levels of Bax and Bcl-2.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Procedure:
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Induce apoptosis in cells by treating with amygdalin for a specified time.
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Lyse the cells and collect the cytosolic extract.
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Quantify the protein concentration of the lysate.
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In a 96-well plate, add a defined amount of protein lysate to each well.
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Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
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Incubate the plate at 37°C for 1-2 hours.
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Measure the absorbance at 405 nm using a microplate reader.
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The increase in absorbance is proportional to the caspase-3 activity.
Signaling Pathways and Logical Relationships
Proposed Mechanism of Action and Apoptosis Induction
The purported anticancer effect of laetrile and amygdalin is primarily attributed to the release of hydrogen cyanide (HCN) upon enzymatic hydrolysis by β-glucosidase, an enzyme that is claimed to be more abundant in or around cancer cells. The released cyanide is then thought to induce cytotoxicity.
Amygdalin has been shown to induce apoptosis in various cancer cell lines through the intrinsic pathway. This involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.
Caption: Amygdalin-induced intrinsic apoptosis pathway.
Involvement of the PI3K/Akt/mTOR Signaling Pathway
Recent studies suggest that amygdalin may also exert its effects by modulating key cellular signaling pathways involved in cell survival, proliferation, and growth, such as the PI3K/Akt/mTOR pathway. Amygdalin has been reported to inhibit this pathway, which could contribute to its anti-proliferative effects.
